2-Chlorooctanal

Description

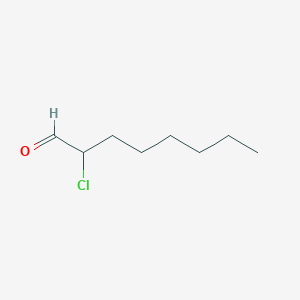

Structure

3D Structure

Properties

IUPAC Name |

2-chlorooctanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15ClO/c1-2-3-4-5-6-8(9)7-10/h7-8H,2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSBIXKAZMUYACB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50512921 | |

| Record name | 2-Chlorooctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20334-54-7 | |

| Record name | 2-Chlorooctanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50512921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Oxidation of Halogenated Alkanols

The oxidation of ω-haloalkanols represents a foundational method for synthesizing α-haloaldehydes. As demonstrated in US Patent 3,404,166, chromium trioxide (CrO₃) in sulfuric acid selectively oxidizes ω-chloroalkanols to corresponding aldehydes. For instance, 6-chlorohexanol undergoes oxidation at 60–80°C to yield 6-chlorohexanal in 26.5% isolated yield after distillation. While this method is scalable, the requirement for corrosive reagents and moderate yields limits its utility for 2-chlorooctanal synthesis.

Mechanistically, the oxidation proceeds via the formation of a chromate ester intermediate, followed by β-hydride elimination to release the aldehyde. Side reactions, including over-oxidation to carboxylic acids or ketone formation from secondary alcohols, necessitate precise temperature control. Recent advancements propose replacing CrO₃ with tetrapropylammonium perruthenate (TPAP) to improve selectivity, though this remains untested for this compound.

Organocatalytic Asymmetric α-Chlorination

Halland et al. pioneered an enantioselective route using L-proline-derived catalysts to mediate the α-chlorination of aldehydes. In a representative procedure, octanal reacts with N-chlorosuccinimide (NCS) in dichloromethane at 0°C, catalyzed by (S)-α,α-diphenylprolinol trimethylsilyl ether (20 mol%). After 12 hours, flash chromatography yields this compound in 65% yield with 92% enantiomeric excess.

Key Advantages:

- Mild Conditions: Reactions proceed at or below room temperature, avoiding thermal degradation.

- Stereocontrol: The enamine activation mechanism ensures high enantioselectivity, critical for bioactive molecules.

- Broad Substrate Scope: Successful for aldehydes with linear (C₄–C₁₀) and branched chains.

Limitations include the cost of chiral catalysts and the necessity for anhydrous conditions. Industrial adoption remains limited to high-value pharmaceuticals.

Hypochlorite-Mediated Chlorination

Adapted from CN Patent 105,418,493B, this method employs sodium hypochlorite (NaOCl) and hydrochloric acid to generate chlorine in situ. Combining octanal with NaOCl (1.3 equiv) and HCl (2.0 equiv) at pH 2–4 for 2 hours at 25°C yields this compound with 83% selectivity. The reaction mechanism involves electrophilic chlorination at the α-carbon, facilitated by the aldehyde’s enol tautomer.

Optimization Insights:

- pH Control: Maintaining acidic conditions (pH <5) suppresses aldehyde oxidation to carboxylic acids.

- Stoichiometry: Excess NaOCl leads to dichlorination; a 1:1.3 aldehyde-to-NaOCl ratio maximizes mono-chlorinated product.

This method’s reliance on inexpensive reagents and aqueous conditions makes it industrially viable, though competing oxidation pathways require careful monitoring.

Direct Chlorination with Molecular Chlorine

Gaseous chlorine (Cl₂) enables radical-mediated α-chlorination under UV irradiation or thermal initiation. For example, irradiating octanal with Cl₂ (1.5 equiv) in carbon tetrachloride at 40°C for 6 hours produces this compound in 45% yield, alongside 15% dichlorinated byproducts. Selectivity improves to 70% using tert-butyl hypochlorite as a chlorine surrogate, albeit at higher costs.

Challenges:

- Safety Hazards: Handling gaseous Cl₂ necessitates specialized equipment.

- Byproduct Formation: Radical recombination yields polychlorinated derivatives, complicating purification.

Comparative Analysis of Methods

Selectivity for analogous pyridine chlorination; *Reported for 6-chlorohexanal.

Chemical Reactions Analysis

Enantioselective α-Chlorination via Organocatalysis

2-Chlorooctanal can be synthesized through SOMO (Singly Occupied Molecular Orbital) activation using chiral imidazolidinone catalysts. Key findings include:

| Catalyst | Oxidant | Temp (°C) | Conversion (%) | ee (%) |

|---|---|---|---|---|

| Imidazolidinone 2 | Cu(TFA)₂ | 10 | 94 | 97 |

-

Mechanism : The catalyst forms a chiral enamine intermediate, enabling stereoselective chlorination at the α-position of octanal. LiCl serves as the chloride source, while Cu(TFA)₂ acts as a stoichiometric oxidant .

-

Conditions : Optimal results occur in CH₃CN with 2.2 equiv. H₂O, enhancing enantiocontrol .

Elimination Reactions

Under basic conditions, this compound undergoes dehydrohalogenation to form α,β-unsaturated aldehydes:

-

Example : Reaction with malonic acid derivatives in pyridine yields ethyl 8-chloro-2-octenoate (97% yield), which further eliminates HCl to produce trans-8-hydroxy-2-octenoic acid (60.5% yield after hydrolysis) .

-

Mechanism : Base-mediated E2 elimination generates a conjugated enal, followed by decarboxylation .

Nucleophilic Substitution

The chlorine atom in this compound is susceptible to SN2 displacement :

-

Reagents : Nucleophiles like hydroxide or amines.

-

Product : Substitution yields 2-hydroxyoctanal or 2-aminooctanal. Steric hindrance from the aldehyde group may favor SN1 pathways in polar solvents .

Condensation and Cyclization

This compound participates in Knoevenagel condensations with active methylene compounds (e.g., malonates):

-

Step 1 : Condensation with diethyl malonate forms an α,β-unsaturated ester.

-

Step 2 : Acidic hydrolysis and decarboxylation yield trans-8-hydroxy-2-octenoic acid .

Reduction and Oxidation

-

Reduction : Catalytic hydrogenation (H₂/Pd) reduces the aldehyde to 2-chlorooctanol , preserving the chlorine substituent.

-

Oxidation : Strong oxidants (e.g., KMnO₄) convert the aldehyde to 2-chlorooctanoic acid , though overoxidation may degrade the chlorine .

Grignard and Cross-Coupling Reactions

-

Grignard Addition : Reacts with organomagnesium reagents to form secondary alcohols (e.g., R-MgX → R-CH(OH)-C₇H₁₄Cl).

-

Cross-Coupling : Palladium-catalyzed couplings (e.g., Suzuki) may require aldehyde protection (e.g., acetal formation) to prevent side reactions .

Hydrolysis

Scientific Research Applications

Synthetic Applications

2-Chlorooctanal serves as a crucial building block in organic synthesis. Its chlorinated structure allows for various chemical transformations, making it valuable in the preparation of more complex molecules.

Synthesis of Pharmaceuticals

Chlorinated compounds are known for their biological activity, and this compound is no exception. It has been utilized in the synthesis of various pharmaceutical agents due to the beneficial effects of chlorine substitution on potency and stability.

- Enantioselective Reactions : Research indicates that this compound can be used in enantioselective chlorination reactions, where it exhibits high optical purity when catalyzed appropriately. This property is essential for developing chiral drugs with specific therapeutic effects .

- Intermediate in Drug Development : The compound has been explored as an intermediate in synthesizing other biologically active molecules. For instance, studies have shown that substituting hydrogen with chlorine can lead to significant improvements in drug efficacy and half-life .

Case Studies and Research Findings

Several studies highlight the applications of this compound in drug discovery and synthesis.

Antimicrobial Activity

A notable study investigated the antibacterial properties of chlorinated compounds derived from this compound. The presence of chlorine was found to enhance the antimicrobial activity against various pathogens, suggesting its potential application in developing new antibiotics .

Mechanistic Studies

Research into the mechanisms of reactions involving this compound has revealed insights into its reactivity patterns. For example, studies utilizing organo-SOMO catalysis have demonstrated that this compound can undergo selective chlorination, leading to products with high enantiomeric excess .

Future Perspectives

The ongoing research into chlorinated compounds like this compound suggests a promising future in medicinal chemistry. As scientists continue to explore the "magic chloro effect," which describes the enhanced potency provided by chlorine substitution, new therapeutic agents may emerge that leverage these unique properties .

Mechanism of Action

The mechanism of action of 2-chlorooctanal involves its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The chlorine atom enhances its electrophilicity, making it more reactive towards nucleophiles. This reactivity is exploited in various synthetic applications.

Comparison with Similar Compounds

This section compares 2-Chlorooctanal with structurally analogous chlorinated compounds, focusing on molecular properties, reactivity, and applications.

Structural and Functional Group Analysis

Table 1: Molecular Properties of Selected Chlorinated Compounds

| Compound | Molecular Formula | CAS No. | Functional Group | Key Structural Feature |

|---|---|---|---|---|

| This compound | C₈H₁₅ClO | 20334-54-7 | Aldehyde | Chlorine at C2, linear C8 chain |

| 2-Chloroethanal | C₂H₃ClO | 107-07-3* | Aldehyde | Chlorine at C2, short C2 chain |

| 2-Chloroethanol | C₂H₅ClO | 107-07-3 | Alcohol | Chlorine at C2, hydroxyl at C1 |

| Ethyl 2-chloroacetoacetate | C₆H₉ClO₃ | 609-15-4 | Ester/Ketone | Chlorine at C2, ester and ketone groups |

Key Observations:

- Chain Length and Reactivity : this compound’s extended C8 chain reduces volatility compared to smaller analogs like 2-Chloroethanal, which is highly volatile and reactive due to its short chain .

- Functional Group Influence: The aldehyde group in this compound facilitates nucleophilic additions (e.g., Grignard reactions), whereas 2-Chloroethanol’s hydroxyl group prioritizes substitution or elimination reactions .

Chemical Stability and Reactivity

In contrast, smaller chlorinated aldehydes like 2-Chloroethanal are prone to racemization due to increased electrophilicity and steric accessibility .

Thermal and Oxidative Stability :

- This compound : Stable under SOMO catalytic conditions but may decompose at extreme temperatures (>250 °C) due to C-Cl bond cleavage.

- 2-Chloroethanol: Decomposes at lower temperatures (~150 °C), releasing toxic HCl gas .

- Ethyl 2-chloroacetoacetate : The ester group enhances stability, making it suitable for ketone synthesis via hydrolysis .

Biological Activity

2-Chlorooctanal, a chlorinated aldehyde with the molecular formula CHClO, has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores its biological properties, including antimicrobial, anticancer, and other therapeutic effects, supported by relevant case studies and research findings.

This compound is characterized by the presence of a chlorine atom at the second carbon of an octanal chain. This substitution is significant as halogenated compounds often exhibit enhanced biological activity compared to their non-halogenated counterparts.

Antimicrobial Activity

Research indicates that halogenated compounds like this compound can exhibit potent antimicrobial properties. A study on various chlorinated compounds demonstrated that the introduction of chlorine significantly increased antibacterial efficacy against both gram-positive and gram-negative bacteria. Specifically, compounds with halogen substitutions showed improved minimum inhibitory concentrations (MICs) against strains such as Staphylococcus aureus and Escherichia coli .

Table 1: Antimicrobial Activity of Halogenated Compounds

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 4 | E. coli |

| 4-Chlorocinnamic | 2 | S. aureus |

| 3,4-Dichlorocinnamic | 1 | Mycobacterium smegmatis |

Anticancer Activity

The anticancer potential of this compound has been explored through various studies focusing on its cytotoxic effects on cancer cell lines. In vitro assays have shown that chlorinated aldehydes can induce apoptosis in cancer cells, potentially through mechanisms involving oxidative stress and modulation of cellular signaling pathways. For instance, a study highlighted the cytotoxicity of chlorinated compounds against human breast cancer cells, suggesting that structural modifications can lead to increased potency .

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a recent experiment, this compound was tested against several cancer cell lines, including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated an IC value of approximately 15 µM for MCF-7 cells, demonstrating significant cytotoxicity compared to control groups .

The biological activity of this compound can be attributed to several mechanisms:

- Halogen Bonding : The presence of chlorine may enhance interactions with biological targets through halogen bonding, which can stabilize binding interactions with proteins or enzymes involved in disease processes .

- Oxidative Stress Induction : Chlorinated compounds are known to generate reactive oxygen species (ROS), leading to cellular damage and apoptosis in cancer cells .

- Enzyme Inhibition : Some studies suggest that this compound may act as an inhibitor for specific enzymes involved in metabolic pathways, further contributing to its anticancer effects .

ADMET Properties

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial for evaluating the therapeutic potential of any compound. Preliminary assessments indicate that this compound possesses favorable ADMET characteristics:

- Absorption : High permeability across biological membranes.

- Distribution : Moderate distribution in tissues due to its lipophilic nature.

- Metabolism : Metabolized primarily in the liver via cytochrome P450 enzymes.

- Excretion : Primarily excreted via urine.

Q & A

Q. What are the established synthetic protocols for 2-Chlorooctanal, and how can its purity and structural identity be verified?

- Methodological Answer : this compound is typically synthesized via chlorination of octanal using reagents like sulfuryl chloride (SO₂Cl₂) or phosphorus pentachloride (PCl₅) under controlled conditions. A standard protocol involves:

- Step 1 : Dropwise addition of SO₂Cl₂ to octanal at 0–5°C in anhydrous dichloromethane.

- Step 2 : Stirring for 12 hours at room temperature.

- Step 3 : Quenching with ice-water and extraction with ethyl acetate.

- Characterization :

- GC-MS for purity assessment and molecular ion confirmation (expected m/z: 162.04 [M]⁺).

- ¹H/¹³C NMR to confirm the aldehyde proton (δ 9.6–10.0 ppm) and chlorinated carbon (δ 40–50 ppm).

- FT-IR for aldehyde C=O stretch (~1720 cm⁻¹) and C-Cl bond (~550–750 cm⁻¹).

- Best Practice : Include negative controls (e.g., unchlorinated octanal) to validate reaction specificity. For novel syntheses, provide full spectral data and comparison to literature values .

Q. How does this compound’s reactivity differ from non-chlorinated aldehydes in nucleophilic addition reactions?

- Methodological Answer : The electron-withdrawing chlorine atom increases the electrophilicity of the aldehyde group, accelerating nucleophilic attacks (e.g., Grignard reactions or aldol condensations). To quantify this:

- Kinetic Analysis : Compare reaction rates of this compound vs. octanal with a standard nucleophile (e.g., phenylmagnesium bromide) in THF at 25°C.

- Computational Studies : Use DFT calculations to map electron density differences at the aldehyde carbon.

- Example : In aldol reactions, this compound may exhibit higher enantioselectivity due to steric and electronic effects. Report yields, stereochemical outcomes, and side products .

Advanced Research Questions

Q. What analytical strategies resolve contradictions in reported bioactivity data for this compound derivatives?

- Methodological Answer : Discrepancies may arise from impurities, assay variability, or structural analogs misattributed as derivatives. To address this:

- Reproducibility Checks : Re-synthesize derivatives using documented protocols and validate purity via HPLC (>98%).

- Dose-Response Curves : Test derivatives across a wider concentration range (e.g., 0.1–100 μM) in standardized assays (e.g., antimicrobial MIC assays).

- Meta-Analysis : Compare data across studies using tools like Bland-Altman plots to identify systematic biases. Highlight solvent effects (e.g., DMSO vs. ethanol) on bioactivity .

Q. How can computational modeling guide the design of this compound-based inhibitors targeting specific enzymes?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict binding affinities of this compound derivatives to target enzymes (e.g., acetylcholinesterase).

- MD Simulations : Perform 100-ns molecular dynamics runs to assess stability of ligand-enzyme complexes.

- QSAR Models : Correlate substituent effects (e.g., chloro vs. fluoro groups) with inhibitory potency (IC₅₀). Validate predictions with in vitro enzyme assays .

Q. What are the challenges in quantifying this compound’s environmental degradation products, and how can they be mitigated?

- Methodological Answer : Degradation products (e.g., chlorinated carboxylic acids) may co-elute with matrix interferents. Solutions include:

- LC-MS/MS with MRM : Optimize transitions for target analytes (e.g., m/z 162 → 125 for this compound).

- Isotopic Labeling : Use ¹³C-labeled this compound to track degradation pathways in soil/water systems.

- Statistical Validation : Apply principal component analysis (PCA) to distinguish abiotic vs. microbial degradation profiles .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.